N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide
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Overview
Description
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide is a complex organic compound that features a pyrazole ring substituted with amino and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide typically involves the condensation of 3,5-dimethylpyrazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of halogenated or sulfonylated pyrazole derivatives.
Scientific Research Applications
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog without the nitrobenzamide moiety.
4-Nitrobenzamide: Lacks the pyrazole ring but contains the nitrobenzamide structure.
N-(3,5-Dimethylpyrazol-1-yl)-4-nitrobenzamide: Similar structure but without the amino group.
Uniqueness
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide is unique due to the presence of both the amino and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the pyrazole ring enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
51883-92-2 |
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Molecular Formula |
C13H13N5O3 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
N-[amino-(3,5-dimethylpyrazol-1-yl)methylidene]-4-nitrobenzamide |
InChI |
InChI=1S/C13H13N5O3/c1-8-7-9(2)17(16-8)13(14)15-12(19)10-3-5-11(6-4-10)18(20)21/h3-7H,1-2H3,(H2,14,15,19) |
InChI Key |
AHIDPQZUUACSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N)C |
Origin of Product |
United States |
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